molecular formula C11H15FN2O B13880494 (4-Fluoro-3-piperazin-1-ylphenyl)methanol

(4-Fluoro-3-piperazin-1-ylphenyl)methanol

Cat. No.: B13880494
M. Wt: 210.25 g/mol
InChI Key: FGQRHLHRBLTFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-piperazin-1-ylphenyl)methanol is an organic compound that features a fluorine atom, a piperazine ring, and a phenyl group with a methanol substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-piperazin-1-ylphenyl)methanol typically involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Phenyl Group: This can be done via a nucleophilic aromatic substitution reaction.

    Addition of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid.

Scientific Research Applications

(4-Fluoro-3-piperazin-1-ylphenyl)methanol may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-piperazin-1-ylphenyl)methanol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3-piperazin-1-ylphenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (4-Fluoro-3-piperazin-1-ylphenyl)amine: Similar structure but with an amine group instead of methanol.

Uniqueness

The presence of the methanol group in (4-Fluoro-3-piperazin-1-ylphenyl)methanol may confer unique properties, such as specific interactions with biological targets or distinct chemical reactivity.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

(4-fluoro-3-piperazin-1-ylphenyl)methanol

InChI

InChI=1S/C11H15FN2O/c12-10-2-1-9(8-15)7-11(10)14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2

InChI Key

FGQRHLHRBLTFQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.